Milbemycin A4 oxime
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Overview
Description
The compound (1R,4S,5’S,6R,6’R,8R,10E,13R,14E,16E,20R,21Z,24S)-6’-Ethyl-24-hydroxy-21-hydroxyimino-5’,11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule with a unique structure. It belongs to the class of milbemycins, which are known for their biological activity, particularly as insecticides and anthelmintics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with a precursor molecule, which undergoes a series of reactions such as cyclization, oxidation, and functional group modifications .
Industrial Production Methods
Industrial production of this compound is often achieved through fermentation processes using specific strains of bacteria, such as Streptomyces avermitilis. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its biological activity against various pests and parasites.
Medicine: Explored for potential therapeutic uses, particularly in the treatment of parasitic infections.
Industry: Utilized as an active ingredient in insecticides and anthelmintics
Mechanism of Action
The mechanism of action of this compound involves binding to specific molecular targets, such as glutamate-gated chloride channels in invertebrate nerve and muscle cells. This binding causes hyperpolarization of the cells, leading to paralysis and death of the target organisms .
Comparison with Similar Compounds
Similar Compounds
Abamectin: Another member of the avermectin family, used as an insecticide and anthelmintic.
Ivermectin: A well-known anthelmintic with a similar structure and mode of action.
Uniqueness
This compound is unique due to its specific structural features, such as the spirocyclic framework and the presence of multiple functional groups. These features contribute to its distinct biological activity and make it a valuable compound for various applications .
Properties
CAS No. |
93074-04-5 |
---|---|
Molecular Formula |
C32H45NO7 |
Molecular Weight |
555.7 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28?/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 |
InChI Key |
YCAZFHUABUMOIM-OWOPNLEVSA-N |
SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C |
Appearance |
White solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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